Structural Differentiation: Oxime-Containing Pyrrole-3-carboxylate vs. Common 5-Unsubstituted Analog
The target compound contains a (1E)-N-hydroxyethanimidoyl (oxime) substituent at the 5-position of the pyrrole ring. The closest commercially prevalent analog, ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1), carries only a hydrogen at this position . The oxime introduces one additional hydrogen-bond donor, one additional hydrogen-bond acceptor, a C=N double bond with defined E stereochemistry, and metal-chelating capacity. Calculated physicochemical descriptors underscore the difference: the oxime-bearing target compound has a computed logP approximately 0.5–1.0 units lower and two additional heteroatoms compared with the 5-unsubstituted analog . These features directly impact protein-ligand recognition, pharmacokinetic behavior, and synthetic derivatization options.
| Evidence Dimension | Functional group presence at pyrrole 5-position |
|---|---|
| Target Compound Data | (1E)-N-hydroxyethanimidoyl (oxime) group; 2 H-bond donors, 4 H-bond acceptors; E stereochemistry defined; C11H16N2O3, MW 224.26 |
| Comparator Or Baseline | Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS 2199-51-1): H at 5-position; 1 H-bond donor, 2 H-bond acceptors; C9H13NO2, MW 167.21 |
| Quantified Difference | ΔMW = +57.05 g/mol; ΔH-bond donors = +1; ΔH-bond acceptors = +2; oxime present vs. absent |
| Conditions | Structural comparison based on CAS registry data and computed molecular descriptors |
Why This Matters
The oxime group enables metal-chelation-based mechanisms and target interactions that are structurally impossible for the simpler 5-unsubstituted analog, directly impacting compound selection for metalloenzyme inhibitor screening or pro-drug design programs.
